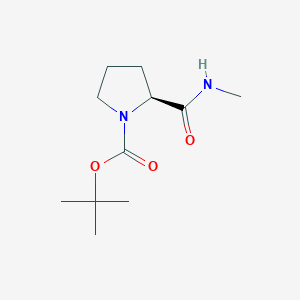

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide

Description

BenchChem offers high-quality (S)-1-Boc-N-methylpyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-N-methylpyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLUSFVWHVIZGT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide

Introduction

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a crucial chiral building block in modern drug discovery and development. As a derivative of L-proline, its rigid pyrrolidine scaffold is a common feature in many biologically active molecules, including inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) and various antiviral or anticancer agents.[1] The presence of the N-methylamide group and the tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate for peptide synthesis and the creation of peptidomimetics.

This guide provides a comprehensive overview of a reliable and efficient pathway for synthesizing (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. As senior application scientists, we focus on the underlying chemical principles, the rationale behind procedural choices, and the establishment of a self-validating protocol to ensure reproducibility and high purity of the final compound. The primary challenge in this synthesis lies in the amide bond formation, which is often hampered by the significant steric hindrance imposed by the bulky Boc protecting group and the rigid cyclic structure of the proline starting material.[2][3]

Mechanistic Overview: Amide Bond Formation

The core transformation is the formation of an amide bond between the carboxylic acid of Boc-L-proline and methylamine. Direct reaction is infeasible due to the poor leaving group nature of the hydroxyl group (-OH) on the carboxylic acid.[4] Therefore, the carboxylic acid must first be "activated" into a more reactive species. This is achieved using a coupling reagent, which converts the hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.

Onium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective for sterically hindered couplings.[3][5] They react with the carboxylic acid to form a highly reactive OAt-ester intermediate, which is then readily displaced by the amine nucleophile (methylamine).[3]

Caption: General workflow for HATU-mediated amide coupling.

Strategic Selection of Reagents

The success of this synthesis hinges on the appropriate choice of reagents to overcome the inherent steric challenges and ensure high yield and stereochemical fidelity.

-

Starting Material : (S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-L-proline) is the chiral source. It is commercially available and stable.

-

Amine Source : Methylamine is typically used as a solution in a solvent like THF or water, or as its hydrochloride salt. If the salt is used, an additional equivalent of base is required for neutralization prior to the coupling reaction.[5]

-

Coupling Reagent : For sterically demanding couplings like this one, onium salt-based reagents such as HATU, HBTU, or PyBOP are superior to standard carbodiimides like DCC or EDC.[3] HATU is often preferred as it demonstrates high reactivity and a lower risk of epimerization.[3]

-

Base : A non-nucleophilic, sterically hindered base is crucial to activate the coupling reagent and neutralize any acid salts without competing in the reaction. N,N-Diisopropylethylamine (DIEA) is the standard choice for this purpose.[2][5]

-

Solvent : Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common solvents. DMF is particularly effective at dissolving all reactants and intermediates, facilitating a homogeneous reaction mixture.[5]

Detailed Synthesis Protocol: HATU-Mediated Coupling

This protocol describes a robust method for the synthesis of the target compound starting from Boc-L-proline and methylamine hydrochloride.

Step 1: Amine Neutralization

-

In a round-bottom flask, dissolve methylamine hydrochloride (1.0 eq.) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (1.1 eq.) to the solution to neutralize the salt.

-

Stir the mixture for 15 minutes at room temperature.

Step 2: Carboxylic Acid Pre-activation

-

In a separate round-bottom flask under a nitrogen atmosphere, dissolve Boc-L-proline (1.0 eq.) in anhydrous DMF.

-

Add HATU (1.05 eq.) to the solution.

-

Add DIEA (2.0 eq.) to the mixture. The solution may change color, indicating the formation of the active ester.[2]

-

Stir the mixture at room temperature for 15-20 minutes to allow for complete activation.[5]

Step 3: Coupling Reaction

-

Add the neutralized methylamine solution from Step 1 to the pre-activated Boc-L-proline solution from Step 2.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[2][5]

Step 4: Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct from HATU), and finally with brine.[2][5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography to obtain (S)-1-Boc-N-methylpyrrolidine-2-carboxamide as a pure solid.

Caption: Detailed experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical parameters for the HATU-mediated synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. Yields can vary based on reaction scale and purification efficiency.

| Parameter | Reagent/Condition | Equivalents (relative to Boc-L-Proline) | Purpose | Reference |

| Acid | Boc-L-Proline | 1.0 | Carboxylic acid source | [5] |

| Amine | Methylamine HCl | 1.0 | Amine nucleophile source | [5] |

| Coupling Reagent | HATU | 1.0 - 1.1 | Activates carboxylic acid | [2],[5] |

| Base | DIEA | 3.1 (1.1 for amine, 2.0 for coupling) | Neutralize HCl salt and activate HATU | [2],[5] |

| Solvent | Anhydrous DMF | - | Reaction medium | [5] |

| Temperature | Room Temperature | - | Reaction condition | [2] |

| Reaction Time | 2 - 12 hours | - | Time to completion | [2],[5] |

| Typical Yield | >85% | - | Post-purification | [5] |

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of the synthesis, a robust system of monitoring and validation is essential.

-

Reaction Monitoring : The disappearance of the Boc-L-proline starting material can be effectively tracked using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (acid) will have a lower Rf value than the less polar amide product. Visualization can be achieved with a potassium permanganate stain.[2]

-

Purification : The aqueous work-up sequence is critical for removing the bulk of impurities.[2] The 1N HCl wash removes the basic DIEA, while the saturated NaHCO₃ wash removes unreacted Boc-L-proline and acidic byproducts from the coupling reagent. Final purification via silica gel column chromatography ensures the removal of any remaining impurities.

-

Product Characterization : The identity and purity of the final (S)-1-Boc-N-methylpyrrolidine-2-carboxamide must be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure, including the presence of the Boc group, the N-methyl group, and the pyrrolidine ring protons.[6]

-

Mass Spectrometry (MS) : To verify the molecular weight of the compound.

-

Chiral HPLC : To confirm that the stereochemical integrity of the (S)-center has been maintained and that no significant racemization has occurred during the coupling process.

-

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution | Reference |

| Low or No Yield | Degraded reagents (especially HATU or Boc-L-proline). | Ensure all reagents are fresh, anhydrous, and have been stored under recommended conditions (protected from moisture). | [2] |

| Incomplete Reaction | Insufficient activation or steric hindrance. | Extend the pre-activation time. Ensure the correct stoichiometry of coupling reagent and base is used. Confirm the absence of water in the reaction. | [2],[3] |

| Presence of Side Products | Excess coupling reagent reacting with the amine. | Use only a slight excess (1.0-1.1 eq.) of the coupling reagent. Add the activated acid solution to the amine solution rather than the reverse. | [3] |

| Racemization | Harsh reaction conditions (prolonged time, high temperature). | Maintain reaction at room temperature and monitor closely by TLC to avoid unnecessarily long reaction times. The use of HATU generally minimizes racemization risk compared to other methods. | [2],[3] |

Conclusion

The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is efficiently achieved through an amide coupling reaction between Boc-L-proline and methylamine. The use of a potent onium salt-based coupling reagent like HATU in conjunction with a non-nucleophilic base such as DIEA is critical for overcoming the steric hindrance associated with the protected proline starting material. By following the detailed protocol, implementing rigorous in-process monitoring, and performing thorough final characterization, researchers can reliably produce this valuable chiral building block with high yield and purity, facilitating advancements in medicinal chemistry and drug development.

References

- Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields. (n.d.). Benchchem.

- Optimizing coupling reagents for sterically hindered Boc-L-proline. (n.d.). Benchchem.

- Application Notes and Protocols: Coupling of Boc-L-proline with Amino Acid Esters. (n.d.). Benchchem.

- (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide. (n.d.). Vulcanchem.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.

- Synthesis of Pyrrolidine Carboxamides. (n.d.). Scribd.

Sources

Spectroscopic Data for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: An In-depth Technical Guide

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. sc.edu [sc.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. agilent.com [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: A Chiral Building Block for Drug Discovery

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring system stands out as a privileged scaffold. Its prevalence in a multitude of natural products and FDA-approved pharmaceuticals underscores its utility in constructing biologically active molecules. The conformational rigidity and stereochemical complexity of substituted pyrrolidines allow for precise three-dimensional arrangements of functional groups, which is paramount for selective interactions with biological targets. This guide focuses on a specific, valuable derivative: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in multi-step syntheses by preventing unwanted side reactions, while the N-methylcarboxamide at the 2-position provides a key functional handle for further molecular elaboration. The defined (S)-stereochemistry at this position is crucial for enantioselective synthesis, a cornerstone of contemporary drug design aimed at optimizing therapeutic efficacy and minimizing off-target effects. This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this important chiral building block.

Chemical Properties and Molecular Structure

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a white to off-white solid at room temperature. Its molecular structure combines the conformational constraints of the five-membered pyrrolidine ring with the chemical functionalities of a carbamate (the Boc group) and a tertiary amide. The Boc group, in particular, renders the pyrrolidine nitrogen less nucleophilic and basic, thereby influencing the overall reactivity of the molecule.

Below is a summary of its key chemical and physical properties. It is important to note that while the focus of this guide is the (S)-enantiomer, some reported physical properties may correspond to the racemic mixture, and this should be considered in experimental design.

| Property | Value | Source |

| IUPAC Name | (S)-tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | - |

| Molecular Formula | C₁₁H₂₀N₂O₃ | |

| Molecular Weight | 228.29 g/mol | |

| Appearance | Solid | |

| CAS Number | Not explicitly found for the (S)-enantiomer; Racemate: 137693-34-6 | [1] |

| InChI Key | JTLUSFVWHVIZGT-UHFFFAOYSA-N (for racemate) |

Structural Elucidation

The structure of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is defined by several key features:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. Its non-planar envelope and twist conformations are critical for defining the spatial orientation of its substituents.

-

(S)-Stereocenter: The carbon at the 2-position of the pyrrolidine ring is a chiral center with the (S)-configuration. This is fundamental to its utility in asymmetric synthesis.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl group is a bulky and acid-labile protecting group attached to the pyrrolidine nitrogen. It prevents the nitrogen from participating in reactions and can be selectively removed under acidic conditions.

-

N-Methylcarboxamide: This functional group at the C2 position provides a site for further chemical modification and can participate in hydrogen bonding interactions.

Caption: 2D Structure of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide.

Synthesis and Methodologies

The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is typically achieved through the coupling of N-Boc-L-proline with methylamine. This is a standard amidation reaction, and various coupling reagents can be employed to facilitate the formation of the amide bond.

Representative Synthetic Protocol

This protocol outlines a common laboratory-scale synthesis. The choice of coupling reagent can be adapted based on availability and desired reaction conditions.

Step 1: Activation of N-Boc-L-proline

-

To a solution of N-Boc-L-proline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a suitable coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester. The causality behind this pre-activation step is to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the weakly basic methylamine.

Step 2: Amide Bond Formation

-

To the solution of the activated N-Boc-L-proline, add a solution of methylamine (e.g., a 2.0 M solution in THF or as methylamine hydrochloride with an additional equivalent of base) (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. This aqueous work-up serves to remove unreacted starting materials, coupling byproducts, and the base.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-1-Boc-N-methylpyrrolidine-2-carboxamide.

Caption: Synthetic workflow for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the N-methyl group (a doublet at ~2.8 ppm due to coupling with the amide proton), and the protons of the pyrrolidine ring (a series of multiplets in the range of 1.8-4.2 ppm). The proton on the chiral center (C2) would likely appear as a multiplet around 4.1-4.3 ppm.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the carbonyl of the amide (~173 ppm), the N-methyl carbon (~26 ppm), and the carbons of the pyrrolidine ring in the range of 23-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (~1690 cm⁻¹) and the amide (~1640 cm⁻¹). N-H stretching of the amide may be observed around 3300 cm⁻¹, and C-H stretching of the alkyl groups will be present in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.16.

Reactivity and Stability

The reactivity of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is largely governed by the N-Boc protecting group.

-

Stability: The Boc group is generally stable to a wide range of reaction conditions, including catalytic hydrogenation, mild reducing agents, and basic conditions. This stability makes it an excellent choice for multi-step syntheses where other functional groups need to be manipulated.

-

Deprotection: The primary reactivity of the Boc group is its lability under acidic conditions. It can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with HCl in an organic solvent. This deprotection proceeds via the formation of a stable tert-butyl cation.

-

Amide Bond: The N-methylcarboxamide is a relatively stable functional group. It can be hydrolyzed under harsh acidic or basic conditions, but is generally unreactive under the conditions used for Boc deprotection.

Applications in Research and Drug Development

The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. The defined stereochemistry and functional handles of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide make it a valuable building block for the synthesis of novel therapeutic agents.

-

Peptidomimetics: The proline-like structure of this molecule makes it an excellent starting material for the synthesis of peptidomimetics, where the amide bond can be incorporated into a larger peptide chain or modified to improve pharmacokinetic properties.

-

Asymmetric Synthesis: As a chiral building block, it can be used to introduce a specific stereocenter into a target molecule, which is critical for achieving selectivity for a particular biological target.

-

Scaffold for Library Synthesis: The N-methylcarboxamide group can be further functionalized or the Boc group can be removed to allow for diversification at the pyrrolidine nitrogen, making it a suitable scaffold for the creation of compound libraries for high-throughput screening. The pyrrolidine moiety is found in drugs targeting a wide range of conditions, including viral infections, diabetes, and neurological disorders.

Safety and Handling

Based on the safety data for the racemic mixture, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide should be handled with care in a laboratory setting.

-

Hazards: It is classified as acutely toxic if swallowed.

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the robust yet readily cleavable N-Boc protecting group, provides a reliable starting point for the construction of complex molecular architectures. While specific experimental data for this enantiomer is not widely published, its properties and reactivity can be confidently inferred from closely related structures and general chemical principles. This guide provides a foundational understanding of this compound, intended to empower researchers and drug development professionals in their pursuit of novel therapeutic agents.

References

-

PubChem. N-methylpyrrolidine-2-carboxamide. [Link]

-

PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]

-

PubChem. (S)-2-Methylpyrrolidine-2-carboxamide. [Link]

-

PubChem. N-methylpyrrolidine-2-carboxamide. [Link]

- Google Patents.

-

ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]

-

Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). [Link]

Sources

An In-depth Technical Guide to (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a derivative of the proteinogenic amino acid L-proline, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the N-Boc protecting group and the N-methylcarboxamide functionality, offers a unique combination of structural features that are valuable for the synthesis of complex molecular architectures and peptidomimetics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its applications as a strategic component in the development of novel therapeutics.

Chemical Identity and Properties

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is systematically named tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate. The presence of the tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a crucial protecting group in multi-step organic syntheses, preventing the secondary amine from participating in unintended reactions. This protecting group can be readily removed under acidic conditions.

| Property | Value | Source |

| CAS Number | Not explicitly assigned for the (S)-enantiomer, the racemic form is available. | |

| Molecular Formula | C₁₁H₂₀N₂O₃ | |

| Molecular Weight | 228.29 g/mol | |

| Appearance | Typically a solid | |

| Chirality | (S)-configuration at the C-2 position of the pyrrolidine ring |

Synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide

The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is most commonly achieved through the coupling of N-Boc-L-proline with methylamine. This amide bond formation is a cornerstone of peptide chemistry and can be accomplished using a variety of coupling reagents. The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, such as racemization.

Reaction Scheme

A Technical Guide to the Synthesis and Application of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide

Abstract

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] As a saturated, five-membered nitrogen heterocycle, it offers a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][2] This non-planarity, a phenomenon known as "pseudorotation," combined with the presence of stereogenic centers, provides a rigid scaffold to which functional groups can be attached with precise spatial orientation, enhancing molecular recognition and binding affinity to biological targets.[1]

The specific molecule of interest, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, incorporates several key features that make it a valuable, albeit specialized, synthetic intermediate:

-

Defined Stereochemistry: The (S)-configuration at the 2-position, derived from natural L-proline, is crucial for enantioselective interactions with chiral biological molecules like enzymes and receptors.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the pyrrolidine nitrogen. It ensures the nitrogen's nucleophilicity is masked during amide bond formation and can be cleanly removed under specific conditions without affecting other parts of the molecule.[3]

-

N-Methylated Amide: The N-methyl group on the carboxamide is a common feature in drug candidates. It can improve metabolic stability by preventing N-dealkylation, enhance membrane permeability, and fine-tune hydrogen bonding capabilities, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Given these attributes, this guide focuses on the practical synthesis and characterization of this compound, empowering research teams to access it on demand.

Commercial Availability and Sourcing Strategy

A thorough market survey indicates that (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is not offered as a standard, off-the-shelf product by major chemical suppliers. Its utility is specialized, typically required for specific, multi-step synthetic campaigns in drug discovery.

Therefore, the most efficient sourcing strategy is in-house synthesis or custom synthesis by a specialized contract research organization (CRO). The required starting materials are readily available and cost-effective, making its preparation a routine process for a skilled synthetic organic chemist.

Table 1: Commercially Available Starting Materials and Reagents

| Compound/Reagent | Supplier Examples | Typical Purity | Purpose |

| (S)-1-Boc-proline | Sigma-Aldrich, TCI, Combi-Blocks | >98% | Chiral carboxylic acid source |

| Methylamine solution (e.g., 2M in THF) | Sigma-Aldrich, Acros Organics | Amine source for amide formation | |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Oakwood Chemical, Chem-Impex | >98% | Peptide coupling reagent |

| HOBt (Hydroxybenzotriazole) | Combi-Blocks, TCI | >97% | Coupling additive to suppress racemization |

| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich, Alfa Aesar | >99% | Non-nucleophilic base |

| Ethyl Acetate (EtOAc) | Fisher Scientific, VWR | ACS Grade | Extraction solvent |

| Dichloromethane (DCM) | Fisher Scientific, VWR | ACS Grade | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Standard lab reagent | Aqueous wash | |

| Brine (Saturated NaCl) | Standard lab reagent | Aqueous wash | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Standard lab reagent | Drying agent |

Synthesis Protocol: Amide Coupling of (S)-1-Boc-Proline

The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is most reliably achieved through a standard peptide coupling reaction. This method involves the activation of the carboxylic acid of (S)-1-Boc-proline, followed by nucleophilic attack from methylamine.

Causality of Experimental Choices

-

Coupling Reagent (TBTU/HOBt): The combination of TBTU and HOBt is a classic and highly efficient system for amide bond formation. TBTU converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester. This two-stage activation is critical for two reasons: it proceeds rapidly at room temperature, and the HOBt-ester intermediate is less susceptible to racemization at the chiral center than the initial TBTU-activated species. This ensures the stereochemical integrity of the final product.

-

Base (DIPEA): A non-nucleophilic organic base like DIPEA is essential. Its role is to deprotonate the methylamine hydrochloride (if used as a salt) and to neutralize the HOBt released during the reaction, driving the equilibrium towards product formation. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, which would lead to unwanted side products.

-

Solvent (DCM): Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the starting materials and reagents while being unreactive under the coupling conditions.

-

Aqueous Workup: The series of washes with NaHCO₃ and brine is crucial for purification. The bicarbonate wash removes any unreacted (S)-1-Boc-proline and acidic byproducts (like HOBt). The brine wash helps to break up any emulsions and begins the process of removing water from the organic layer.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1-Boc-proline (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Reagent Addition: To the stirred solution at room temperature, add HOBt (1.1 eq) and TBTU (1.1 eq). Stir for 5 minutes.

-

Base Addition: Add DIPEA (2.5 eq) to the mixture.

-

Amine Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Quenching and Extraction: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is critical. A combination of NMR, MS, and HPLC provides a robust, self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the proposed structure.

-

¹H NMR: Expect to see characteristic signals for the Boc group (a large singlet around 1.4 ppm), the N-methyl group (a doublet around 2.8 ppm, which couples to the amide N-H), the protons on the pyrrolidine ring (a series of multiplets between 1.8-3.6 ppm), and the amide proton (a broad signal).

-

¹³C NMR: Key signals include the Boc carbonyl (~154 ppm), the amide carbonyl (~173 ppm), the Boc quaternary carbon (~80 ppm), the Boc methyl carbons (~28 ppm), and the N-methyl carbon (~26 ppm), along with signals for the pyrrolidine ring carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

-

Expected Mass: The monoisotopic mass of the target compound (C₁₁H₂₀N₂O₃) is 228.1474 g/mol .

-

Observed Ions: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 229.1547 and potentially a sodium adduct [M+Na]⁺ at m/z 251.1366.

-

Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) in the ion source or during tandem MS (MS/MS) experiments.[3][4] Observing a fragment at m/z 129.0971 ([M+H-100]⁺) is highly indicative of the correct structure.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental principle dictates that the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1] Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are essential tools for the efficient construction of complex, stereochemically defined molecules.[2] Among the diverse array of available chiral building blocks, those derived from the amino acid L-proline have garnered significant attention due to their rigid cyclic structure and versatile reactivity. This guide provides a comprehensive technical overview of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a valuable proline-derived chiral building block, detailing its synthesis, properties, and diverse applications in asymmetric synthesis.

Molecular Overview and Physicochemical Properties

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a derivative of the natural amino acid L-proline, where the ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is converted to an N-methylamide. This structural modification imparts specific physicochemical properties that are advantageous for its use in organic synthesis. The Boc protecting group enhances solubility in common organic solvents and prevents unwanted side reactions at the nitrogen atom, while the N-methylamide functionality can influence the molecule's conformational preferences and its utility in various synthetic transformations.

| Property | Value | Source |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-N-methylpyrrolidine-2-carboxamide | N/A |

| Molecular Formula | C11H20N2O3 | N/A |

| Molecular Weight | 228.29 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General knowledge |

Spectroscopic Data (Predicted and based on analogous compounds)

| Technique | Expected Chemical Shifts / Peaks | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.20-4.35 (m, 1H, α-H), 3.40-3.60 (m, 2H, δ-CH₂), 2.80 (d, 3H, N-CH₃), 2.10-2.30 (m, 1H, β-CH), 1.80-2.00 (m, 3H, β-CH, γ-CH₂), 1.45 (s, 9H, Boc-CH₃) | [3][4] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 172-174 (C=O, amide), 154-156 (C=O, Boc), 80-82 (C(CH₃)₃), 60-62 (α-CH), 46-48 (δ-CH₂), 30-32 (β-CH₂), 28.5 (Boc-CH₃), 26-27 (N-CH₃), 24-26 (γ-CH₂) | [3][4] |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch, Boc), ~1640 (C=O stretch, amide) | [5] |

| Mass Spectrometry (ESI+) | m/z: 229.15 [M+H]⁺, 251.13 [M+Na]⁺ | N/A |

Synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide

The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a straightforward process that begins with the readily available and optically pure starting material, L-proline. The synthetic strategy involves two key steps: N-protection followed by amide bond formation.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the target molecule.

Step 1: N-Boc Protection of L-Proline

The initial step involves the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial for preventing the amine from participating in the subsequent amide coupling reaction.

Experimental Protocol:

-

Dissolution: L-proline is dissolved in a suitable solvent system, typically a mixture of an organic solvent like tetrahydrofuran (THF) and water, to ensure the solubility of both the amino acid and the reagents.

-

Basification: A base, such as sodium bicarbonate or sodium hydroxide, is added to deprotonate the carboxylic acid and facilitate the reaction.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), the source of the Boc group, is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is acidified, and the product, (S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-Pro-OH), is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-Boc protected proline.

Step 2: Amide Coupling with Methylamine

The second step is the formation of the amide bond between the carboxylic acid of Boc-Pro-OH and methylamine. This reaction requires a coupling reagent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Experimental Protocol:

-

Activation: Boc-Pro-OH is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), under an inert atmosphere. A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), are added to activate the carboxylic acid.[6]

-

Addition of Methylamine: A solution of methylamine (often as a solution in THF or as a hydrochloride salt with an additional equivalent of base) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography to afford (S)-1-Boc-N-methylpyrrolidine-2-carboxamide as a pure compound.

Diagram of the Amide Coupling Mechanism

Caption: Catalytic cycle for a prolinamide-catalyzed aldol reaction.

As a Chiral Auxiliary

The concept of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a stereoselective reaction. While direct applications of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide as a chiral auxiliary are not extensively documented, its structural features are amenable to such a role. [7]The general principle involves attaching the substrate to the pyrrolidine scaffold, performing the desired stereoselective transformation, and then cleaving the auxiliary. The rigid pyrrolidine ring effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less sterically hindered side.

Conclusion and Future Outlook

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward preparation from L-proline, coupled with its utility as a precursor to a wide range of effective prolinamide-based organocatalysts, makes it an attractive tool for chemists in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily accessible and highly effective chiral building blocks like (S)-1-Boc-N-methylpyrrolidine-2-carboxamide will undoubtedly increase. Future research will likely focus on the development of novel organocatalysts derived from this scaffold with enhanced reactivity and selectivity, as well as exploring its potential as a chiral auxiliary in a broader range of asymmetric transformations.

References

- Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity. (URL not available)

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]

-

Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond inr[3]otaxanes. [Link]

- Chiral Building Blocks in Asymmetric Synthesis Synthesis and Applic

-

Chirally functionalized hollow nanospheres containing L-prolinamide: synthesis and asymmetric catalysis. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. [Link]

-

Synthesis of substituted pyrrolidines. [Link]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid deriv

-

5 - Organic Syntheses Procedure. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

(2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. [Link]

-

A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. [Link]

-

(R)-2-(Aminomethyl)-1-Boc-pyrrolidine. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. benchchem.com [benchchem.com]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Safe Handling of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide

Preamble: A Proactive Approach to Chemical Safety

In the landscape of modern pharmaceutical and chemical research, the synthesis and application of novel chiral building blocks are paramount. (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a derivative of the proline amino acid, represents a key intermediate in the development of complex molecular architectures. Its structural features—a Boc-protected amine and a methylcarboxamide group on a pyrrolidine scaffold—necessitate a nuanced understanding of its chemical behavior to ensure safe and effective handling.

This guide moves beyond a simple recitation of safety data. It is structured to provide a deep, mechanistic understanding of why specific protocols are necessary. By grounding our recommendations in the principles of chemical reactivity and toxicology, we empower researchers to not only follow procedures but also to anticipate potential hazards and make informed decisions in dynamic laboratory environments. This document serves as a self-validating system of protocols, designed to foster a culture of intrinsic safety and scientific integrity.

Section 1: Compound Identification and Hazard Classification

A precise understanding of a compound's identity and its classified hazards is the foundation of safe laboratory practice.

Compound Identity

| Identifier | Value |

| Chemical Name | (S)-1-Boc-N-methylpyrrolidine-2-carboxamide |

| Molecular Formula | C11H20N2O3 |

| Molecular Weight | 228.29 g/mol |

| Structure | (S)-tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate |

| Related CAS Numbers | 52060-82-9 for (2S)-N-Methylpyrrolidine-2-carboxamide[1] |

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound is extrapolated from close structural analogs like N-methylpyrrolidine-2-carboxamide and other Boc-protected amines. Researchers must handle the compound as if it possesses the full range of these potential hazards.

| GHS Pictogram | Signal Word | Hazard Class & Statement | Key Prevention Measures |

| Warning | Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed. [2] | P264: Wash hands thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[3] | |

| Skin Irritation (Category 2) - H315: Causes skin irritation. [1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | ||

| Eye Irritation (Category 2A) - H319: Causes serious eye irritation. [1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | ||

| Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation. [1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P271: Use only outdoors or in a well-ventilated area.[5] |

Section 2: The Chemistry of Handling - Understanding Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions.[6][7] However, its purposeful removal reveals its primary chemical liability: acid sensitivity.

Acid-Mediated Deprotection and Gas Evolution

The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid) to yield the free amine, carbon dioxide, and a tert-butyl cation.[6][8]

-

Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[6]

-

Safety Implication: The deprotection process generates gaseous CO2. Crucially, reactions involving the deprotection of this compound must never be conducted in a sealed or closed system , as the pressure buildup can lead to vessel failure and explosive release of contents.[6]

Thermal Stability

While generally stable, thermal deprotection of N-Boc groups can occur at very high temperatures (e.g., >200-300°C), particularly in continuous flow systems.[9] Under standard laboratory conditions, thermal decomposition can lead to the release of irritating gases and vapors.[10][11]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate PPE.

Primary Engineering Controls: The Chemical Fume Hood

All handling of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood.[3] This is non-negotiable for the following reasons:

-

Inhalation Hazard Mitigation: The hood contains potentially harmful dust and vapors, preventing respiratory tract irritation.[1][2]

-

Containment: It provides a physical barrier and directional airflow to contain any accidental spills or releases.

Mandatory Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound.[3]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[2][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can lead to irritation.[2][3] |

| Body Protection | A flame-resistant lab coat. | Protects against incidental skin contact and contamination of personal clothing.[3] |

Section 4: Step-by-Step Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes risk and ensures experimental reproducibility.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE.

-

Weighing: If handling the solid form, weigh the compound carefully to avoid generating dust.[3] Use anti-static weigh paper or a dedicated weighing vessel.

-

Dispensing/Transfer: Use spatulas or non-sparking tools for solid transfers.[3] For solutions, use appropriate volumetric glassware or syringes.

-

Post-Handling: After use, ensure the container is tightly sealed.[4]

-

Decontamination: Clean all surfaces and equipment that came into contact with the chemical.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

Storage Protocol

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

-

Temperature: Store in a cool, dry place. Recommended storage temperature is between 2-8°C.[3][4]

-

Atmosphere: Keep the container tightly closed to prevent moisture ingress.[4]

-

Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[12] Do not store near foodstuff containers.[3]

-

Security: For larger quantities, store in a locked cabinet or area accessible only to authorized personnel.

Disposal Protocol

Chemical waste must be disposed of in accordance with institutional, local, and national regulations.

-

Waste Collection: Collect all waste containing the compound (including empty containers, contaminated PPE, and reaction residues) in a designated, clearly labeled hazardous waste container.

-

Disposal Vendor: Dispose of contents and container through an approved waste disposal plant.[3] Do not dispose of down the drain or in general waste.

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure Response

The following diagram outlines the decision-making process in the event of an exposure.

Caption: Emergency response workflow for personnel exposure.[3][4]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.[4]

-

Ventilate: Ensure the area is well-ventilated (fume hood must be on).

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Fire Response

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[10][11]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[11][12] Containers may explode when heated.[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Section 6: Comprehensive Workflow Diagram

The following diagram visualizes the complete, safe lifecycle of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide within a laboratory setting.

Caption: End-to-end safe handling workflow for the title compound.

References

- Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine. Benchchem.

- (S)-1-N-Boc-2-(aminomethyl)

- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Fisher Scientific.

- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.

- SAFETY DATA SHEET - 1-Methylpyrrolidine. Fisher Scientific.

- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.

- (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.

- SAFETY DATA SHEET - N-Methylpyrrolidinone. Fisher Scientific.

- Amine Protection / Deprotection. Fisher Scientific.

- BOC Protection and Deprotection. J&K Scientific LLC.

- SAFETY DATA SHEET - N-Methylpyrrolidinone. Fisher Scientific.

- N-methylpyrrolidine-2-carboxamide | C6H12N2O.

- N-Methylpyrrolidine-2-carboxamide. Sigma-Aldrich.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- 52060-82-9 (2S)-N-Methylpyrrolidine-2-carboxamide. AKSci.

- Protecting Groups for Amines: Carbam

Sources

- 1. 52060-82-9 (2S)-N-Methylpyrrolidine-2-carboxamide AKSci 8574AH [aksci.com]

- 2. N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14073003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

Solubility of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in organic solvents

An In-depth Technical Guide to the Solubility of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a proline-based carboxamide derivative. While specific experimental data for this compound is not publicly available, this document outlines the theoretical considerations and detailed experimental protocols necessary to determine its solubility profile. It is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and systematically evaluating the solubility of this and similar molecules in a range of organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketed medicine, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone that dictates the ease of handling, formulation, and ultimately, the therapeutic efficacy of the compound. Poor solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo studies, complicating the assessment of a compound's true potential. For drug development professionals, a thorough understanding of a compound's solubility in various media is not just a matter of academic interest but a fundamental requirement for successful preclinical and clinical development.[1][2]

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a derivative of proline, a class of molecules frequently employed in medicinal chemistry.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group and the N-methyl carboxamide functionality imparts specific polarity and hydrogen bonding capabilities that are expected to significantly influence its solubility profile. This guide will delve into the theoretical underpinnings of its solubility and provide a practical, step-by-step approach to its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by its intermolecular interactions with the solvent. For (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, we can anticipate the following key characteristics that will dictate its behavior in organic solvents:

-

Polarity: The amide and carbamate groups introduce significant polarity to the molecule. The carbonyl oxygens and the amide nitrogen are key sites for dipole-dipole interactions.

-

Hydrogen Bonding: The molecule possesses hydrogen bond acceptors (the carbonyl oxygens) but lacks a traditional hydrogen bond donor on the amide nitrogen due to methylation. This is a crucial feature that differentiates it from primary and secondary amides.[5][6][7] The absence of an N-H donor will likely reduce its solubility in highly protic solvents compared to its non-methylated counterparts.

-

Molecular Size and Shape: The pyrrolidine ring and the bulky Boc group contribute to the overall size of the molecule, which can influence how it packs in a crystal lattice and how effectively it is solvated.

Based on these features, we can hypothesize that (S)-1-Boc-N-methylpyrrolidine-2-carboxamide will exhibit good solubility in polar aprotic solvents that can act as hydrogen bond acceptors, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[8] Its solubility is expected to be moderate in polar protic solvents like alcohols, and lower in nonpolar solvents such as alkanes.

Experimental Determination of Solubility: A Systematic Approach

A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with qualitative assessments and progressing to precise quantitative measurements.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide.

Caption: A streamlined workflow for solubility determination.

Recommended Organic Solvents for Screening

To obtain a broad understanding of the compound's solubility, a diverse set of organic solvents should be screened.

| Solvent Class | Examples | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | Expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Will assess the impact of solvent hydrogen bond donation on the solubility of the N-methylated amide. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Solvents of intermediate polarity. |

| Esters | Ethyl Acetate (EtOAc) | A common solvent in organic synthesis and chromatography. |

| Halogenated | Dichloromethane (DCM) | A good solvent for a wide range of organic molecules. |

| Nonpolar | Toluene, Heptane | Will establish the lower limits of solubility and the compound's lipophilicity. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for solubility determination.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for thermodynamic solubility measurement.[1][9]

Objective: To determine the maximum concentration of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide that can be dissolved in a given solvent at equilibrium at a specified temperature.

Materials:

-

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide (solid)

-

Selected organic solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid (S)-1-Boc-N-methylpyrrolidine-2-carboxamide to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. Determine the concentration of the compound by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds prepared as DMSO stock solutions.[9][10]

Objective: To determine the concentration at which (S)-1-Boc-N-methylpyrrolidine-2-carboxamide precipitates when a concentrated DMSO stock solution is diluted into an aqueous or organic medium.

Materials:

-

A concentrated stock solution of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in DMSO (e.g., 10 mM)

-

Target solvent (e.g., phosphate-buffered saline, or a mixed organic-aqueous system)

-

96-well microplate

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Plate Preparation: Add the target solvent to the wells of a 96-well plate.

-

Serial Dilution: Use an automated liquid handler to add small volumes of the DMSO stock solution to the target solvent in the wells, creating a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to a blank control.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format to facilitate comparison and interpretation.

Hypothetical Solubility Data Table

| Solvent | Solvent Class | Method | Solubility (mg/mL) at 25 °C | Observations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Thermodynamic | > 200 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Thermodynamic | > 200 | Freely Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Thermodynamic | > 200 | Freely Soluble |

| Ethanol | Polar Protic | Thermodynamic | ~ 50 | Soluble |

| Isopropanol (IPA) | Polar Protic | Thermodynamic | ~ 25 | Sparingly Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Thermodynamic | ~ 40 | Soluble |

| Dichloromethane (DCM) | Halogenated | Thermodynamic | ~ 100 | Freely Soluble |

| Ethyl Acetate (EtOAc) | Ester | Thermodynamic | ~ 30 | Soluble |

| Toluene | Nonpolar | Thermodynamic | < 1 | Insoluble |

| Heptane | Nonpolar | Thermodynamic | < 0.1 | Practically Insoluble |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent a plausible solubility profile based on the chemical structure of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide.

Interpretation of Results

The hypothetical data aligns with the initial predictions. The high solubility in polar aprotic solvents like DMF, DMSO, and NMP can be attributed to strong dipole-dipole interactions between the solvent and the polar amide and carbamate groups of the solute. The moderate solubility in alcohols suggests that while the molecule can accept hydrogen bonds from the solvent, the lack of a hydrogen bond donor on the N-methylated amide limits its interaction compared to non-methylated amides. The low solubility in nonpolar solvents like toluene and heptane is expected, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Conclusion

A comprehensive understanding of the solubility of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is essential for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility behavior and detailed, practical protocols for its experimental determination. By employing a systematic approach that includes both thermodynamic and kinetic solubility measurements across a diverse range of organic solvents, researchers can build a robust data package. This information is invaluable for guiding formulation development, ensuring the reliability of biological assays, and ultimately, de-risking the progression of this and similar drug candidates through the development pipeline.

References

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]

-

SlideShare. Solubility experimental methods.pptx. [Link]

-

Chemistry Stack Exchange. Solubility of Amides. [Link]

-

Abraham, M. H., & Acree, W. E. (2013). Partition of compounds from water and from air into amides. Fluid Phase Equilibria, 337, 135-144. [Link]

-

Chemistry LibreTexts. 15.14: Physical Properties of Amides. [Link]

-

Science Ready. Amides - Organic Chemistry. [Link]

-

ChemBK. N-Boc-L-proline. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

-

PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]

-

PubChem. (S)-2-Methylpyrrolidine-2-carboxamide. [Link]

-

PubChem. N-methylpyrrolidine-2-carboxamide. [Link]

-

PubChem. Pyrrolidine-2-carboxamide. [Link]

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link]

-

IUPAC-NIST Solubility Data Series. Cumulative Index, Volumes 1-18. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rheolution.com [rheolution.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. asianpubs.org [asianpubs.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-Boc-N-methylpyrrolidine-2-carboxamide

Introduction: The Pursuit of Chirality in Modern Synthesis

In the landscape of pharmaceutical and materials science, the precise control of molecular three-dimensional orientation—chirality—is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the development of robust methods for asymmetric synthesis, the selective production of a single enantiomer, is a cornerstone of modern organic chemistry. A powerful strategy in this endeavor is the use of chiral auxiliaries: stereogenic molecules that are temporarily attached to a prochiral substrate to guide a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, having fulfilled its role as a transient source of chiral information.

Proline and its derivatives have long been celebrated as versatile and effective chiral building blocks and catalysts.[1] Their rigid pyrrolidine framework provides a well-defined stereochemical environment, crucial for inducing high levels of asymmetry. This guide focuses on a specific proline derivative, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide , and its potential application as a chiral auxiliary in the asymmetric α-alkylation of carbonyl compounds—a fundamental carbon-carbon bond-forming reaction.

While extensive literature exists for a variety of proline-derived auxiliaries, it is important to note that specific, documented applications of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide as a chiral auxiliary in asymmetric alkylation are not widely reported in readily accessible scientific literature. Therefore, this document serves as a guide based on established principles of asymmetric synthesis with related proline derivatives, providing a scientifically grounded, hypothetical protocol for researchers exploring the potential of this specific auxiliary.

The Chiral Auxiliary: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide

The structure of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide offers several key features that suggest its utility as a chiral auxiliary:

-

The (S)-Stereocenter: Derived from natural L-proline, the stereocenter at the 2-position of the pyrrolidine ring is the primary source of chirality.

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the ring nitrogen enhances solubility in organic solvents and can influence the conformational rigidity of the system.

-

The N-methylcarboxamide Moiety: This functional group serves as the attachment point for the prochiral carbonyl substrate. The presence of both a carbonyl oxygen and an amide nitrogen provides potential chelation sites for a metal cation, which is crucial for forming a rigid, well-defined transition state during the alkylation reaction.

Mechanism of Stereocontrol: A Chelation-Controlled Model

The high degree of stereoselectivity achieved with many proline-derived chiral auxiliaries in the alkylation of enolates is attributed to the formation of a rigid, chelated intermediate.[1] In a hypothetical scenario involving (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, the proposed mechanism would proceed as follows:

-

Amide Formation: The chiral auxiliary is first coupled with a carboxylic acid derivative of the prochiral ketone or aldehyde to form a chiral amide.

-

Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively removes an α-proton from the carbonyl moiety, generating a lithium enolate.

-

Chelation and Stereochemical Induction: The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the auxiliary's carboxamide group. This chelation locks the enolate in a rigid, bicyclic conformation. The bulky Boc-protected pyrrolidine ring then effectively shields one face of the planar enolate.

-

Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) approaches the enolate from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

-

Auxiliary Cleavage: After the alkylation is complete, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched α-alkylated carbonyl compound and allowing for the potential recovery of the auxiliary.

Visualizing the Reaction Workflow

The following diagram illustrates the proposed workflow for the asymmetric α-alkylation of a ketone using (S)-1-Boc-N-methylpyrrolidine-2-carboxamide as a chiral auxiliary.

Caption: Proposed workflow for asymmetric α-alkylation.

Experimental Protocols

The following are representative, detailed protocols for the key steps in the proposed asymmetric alkylation. Note: These protocols are adapted from established procedures for similar chiral auxiliaries and should be optimized for the specific substrate and electrophile used.

Protocol 1: Formation of the Chiral Amide Adduct

This protocol describes the coupling of the chiral auxiliary with a carboxylic acid, which can be derived from the corresponding ketone.

Materials:

-

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide

-